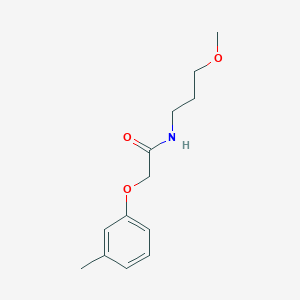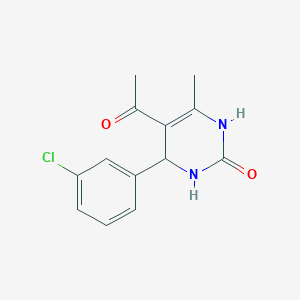
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide, also known as MPMA, is a synthetic compound that belongs to the class of amides. It has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is not fully understood. However, it has been suggested that N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may act by modulating the activity of certain neurotransmitters, such as GABA and glutamate, in the brain. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide may also have an effect on the immune system and inflammation pathways.
Biochemical and Physiological Effects:
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to increase the levels of certain neurotransmitters, such as GABA and dopamine, in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide in lab experiments is its potential therapeutic properties. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have a number of beneficial effects in animal models of various diseases. Additionally, N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact molecular pathways involved in N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide's therapeutic effects.
Direcciones Futuras
There are a number of future directions for research on N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide. One area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's disease. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. Another area of interest is its potential use as an analgesic. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been shown to have analgesic effects in animal models of pain. Further research is needed to determine the exact mechanisms involved in these effects and to evaluate the potential clinical applications of N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide.
Métodos De Síntesis
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide can be synthesized through a multi-step process that involves the reaction of 3-methylphenol with chloroacetyl chloride, followed by the reaction of the resulting product with 3-methoxypropylamine. The final product is obtained after purification and isolation.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-2-(3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-11-5-3-6-12(9-11)17-10-13(15)14-7-4-8-16-2/h3,5-6,9H,4,7-8,10H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGLHOXVYFRZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-[(benzyloxy)carbonyl]-beta-alaninate](/img/structure/B5138453.png)
![N-{4-[4-(2,3-dihydro-1H-inden-2-ylamino)-1-piperidinyl]phenyl}cyclopentanecarboxamide](/img/structure/B5138461.png)
![5,6-diphenyl-2-propyl-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5138472.png)
![2-bromo-6-methoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5138483.png)
![11-(allyloxy)-3,4,5,6,15,15-hexachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5138488.png)
![dimethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5138490.png)
![2-(3,4-dimethoxyphenyl)-4,4,5,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5138492.png)

![N-(5-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide](/img/structure/B5138507.png)
![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![3-[(4-bromo-3-chlorophenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B5138542.png)

![5-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138549.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)